3-T-Butyldimethylsiloxypropyllithium
Description
3-T-Butyldimethylsiloxypropyllithium (CAS: 97057-70-0) is an organolithium compound with the molecular formula C₉H₂₁OSi⁻·Li⁺ and a molecular weight of 180.28894 g/mol. Structurally, it features a propyllithium chain modified by a tert-butyldimethylsilyl (TBDMS) ether group at the third carbon. This sterically hindered silyl ether group enhances stability by protecting the lithium center from undesirable side reactions, such as proton exchange or aggregation, making it valuable in synthetic organic chemistry for controlled anionic polymerization and nucleophilic additions .
Properties
IUPAC Name |
lithium;tert-butyl-dimethyl-propoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h1,7-8H2,2-6H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSBBHFTGLNOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[Si](C)(C)OCC[CH2-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LiOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97057-70-0 | |
| Record name | 3-(tert-Butyldimethylsiloxy)-1-propyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-T-Butyldimethylsiloxypropyllithium is typically synthesized through the reaction of 3-T-Butyldimethylsiloxypropyl chloride with lithium metal in anhydrous conditions . The reaction is carried out in a suitable solvent such as cyclohexane to maintain the stability of the organolithium compound .
Industrial Production Methods
Industrial production of 3-T-Butyldimethylsiloxypropyllithium involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the product. The compound is often supplied as a solution in cyclohexane to ensure its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
3-T-Butyldimethylsiloxypropyllithium undergoes various types of reactions, including:
Substitution Reactions: It can react with organic halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Reagents: Organic halides, carbonyl compounds, and other electrophiles.
Conditions: Anhydrous conditions, typically in the presence of a non-protic solvent like cyclohexane.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with organic halides.
Scientific Research Applications
3-T-Butyldimethylsiloxypropyllithium is widely used in scientific research due to its reactivity and versatility:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-T-Butyldimethylsiloxypropyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon or carbon-oxygen bonds, depending on the nature of the electrophile . The compound’s reactivity is primarily due to the presence of the lithium atom, which acts as a strong nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Reactivity Profile |
|---|---|---|---|---|
| 3-T-Butyldimethylsiloxypropyllithium | C₉H₂₁OSi⁻·Li⁺ | 180.29 | TBDMS ether at C3 | High steric protection; moderate nucleophilicity |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.05 | Unsubstituted alkyl chain | High nucleophilicity; prone to aggregation |
| 2-(Trimethylsilyl)ethyllithium | C₅H₁₁Si⁻·Li⁺ | 116.20 | Trimethylsilyl group at terminal carbon | Enhanced stability; reduced reactivity |
| 3-(Triisopropylsilyl)propyllithium | C₁₀H₂₃Si⁻·Li⁺ | 208.38 | Bulkier triisopropylsilyl group at C3 | Lower reactivity; extreme steric shielding |
Key Observations :
- Steric Effects : The TBDMS group in 3-T-Butyldimethylsiloxypropyllithium provides intermediate steric hindrance compared to smaller trimethylsilyl (TMS) or bulkier triisopropylsilyl (TIPS) groups. This balance allows for selective reactivity in crowded environments, unlike n-BuLi, which lacks steric protection and is highly reactive but less selective .
- Solubility and Stability: Silyl-protected organolithium reagents generally exhibit better solubility in nonpolar solvents and reduced aggregation compared to unsubstituted analogs like n-BuLi. However, the TBDMS group may still permit controlled reactivity in polar aprotic solvents, a feature less pronounced in TIPS derivatives due to excessive bulk.
- Applications : Unlike n-BuLi (widely used for strong deprotonations), 3-T-Butyldimethylsiloxypropyllithium is better suited for mild, stereoselective reactions, such as asymmetric alkylations or polymerizations requiring slow initiation.
Research Findings and Limitations
Current data from the provided source focus primarily on the compound’s identification rather than comparative studies. For example:
- Synthetic Utility : The TBDMS group’s role in stabilizing the lithium center is well-documented in analogous compounds, suggesting similar behavior for this reagent .
- Gaps in Evidence: No direct experimental comparisons (e.g., kinetic studies, solvent effects) with other silyl-protected organolithium reagents are available in the provided material. Further studies are needed to quantify its reactivity parameters (e.g., pKa, aggregation state) relative to analogs.
Notes
Evidence Limitations: The provided source (Wuhan Xinxinjiali Biological Technology Co., Ltd.) offers basic structural and identification data but lacks experimental comparisons. This analysis relies on extrapolations from general organolithium chemistry.
Recommendations : Future work should include kinetic studies, solvent-dependent reactivity assays, and direct comparisons with compounds like 3-(triethylsilyl)propyllithium to establish a robust reactivity hierarchy.
Biological Activity
3-T-Butyldimethylsiloxypropyllithium (CAS No. 97057-70-0) is a lithium-based compound notable for its unique siloxy and propyl functionalities. This compound has gained attention in various fields, including polymer chemistry and medicinal chemistry, due to its potential biological activities and applications as a reagent in organic synthesis. This article explores the biological activity of 3-T-Butyldimethylsiloxypropyllithium, highlighting its mechanisms of action, case studies, and research findings.
The biological activity of 3-T-Butyldimethylsiloxypropyllithium primarily stems from its ability to act as a nucleophilic reagent. In organic synthesis, it can initiate polymerization processes and facilitate the formation of complex organic structures. The presence of the tert-butyldimethylsiloxy group enhances the stability and reactivity of the lithium center, allowing it to participate effectively in various chemical reactions.
Key Mechanisms:
- Nucleophilic Attack : The lithium atom can engage in nucleophilic attacks on electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
- Polymerization Initiation : It has been used as a mono-lithium initiator in anionic polymerization processes, significantly influencing the molecular weight and distribution of polymers such as hydroxyl-terminated polybutadiene (HTPB) .
Case Studies
Several studies have investigated the biological activity and applications of 3-T-Butyldimethylsiloxypropyllithium:
Research Findings
The following table summarizes key findings related to the biological activity and applications of 3-T-Butyldimethylsiloxypropyllithium:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
